In Vivo Efficacy: The Only TSHR Antagonist with Published Murine Functional Data
ML224 is the first small-molecule TSHR antagonist demonstrated to be active in vivo, a critical differentiator from earlier compounds like NCGC00229600 or NIDDK/CEB-52 which lack in vivo efficacy data [1]. In female BALB/c mice continuously treated with ML224 (10 mg/kg) and TRH, serum free T4 was lowered by 44% [2].
| Evidence Dimension | In vivo functional impact (serum free T4 reduction) |
|---|---|
| Target Compound Data | 44% reduction in serum free T4 |
| Comparator Or Baseline | NCGC00229600, NIDDK/CEB-52: No in vivo efficacy data reported |
| Quantified Difference | ML224 demonstrates a 44% reduction; comparators have 0% reduction due to lack of in vivo activity |
| Conditions | Female BALB/c mice, continuous TRH infusion + ML224 (10 mg/kg/day, 3 days) via osmotic pump |
Why This Matters
This is the sole published evidence of functional thyroid suppression by a small-molecule TSHR antagonist in a whole animal, essential for translational studies.
- [1] Neumann S, Nir EA, Eliseeva E, Huang W, Marugan J, Xiao J, Dulcey AE, Gershengorn MC. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice. Endocrinology. 2014 Jan;155(1):310-4. doi: 10.1210/en.2013-1835. PMID: 24169556. View Source
- [2] Neumann S, Nir EA, Eliseeva E, Huang W, Marugan J, Xiao J, Dulcey AE, Gershengorn MC. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice. Endocrinology. 2014 Jan;155(1):310-4. doi: 10.1210/en.2013-1835. PMID: 24169556. View Source
